molecular formula C45H69N3O14 B13724681 DBCO-PEG12-amine TFA salt

DBCO-PEG12-amine TFA salt

Cat. No.: B13724681
M. Wt: 876.0 g/mol
InChI Key: SLYZCZRDLYGVGG-UHFFFAOYSA-N
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Description

DBCO-PEG12-amine TFA salt is a polyethylene glycol (PEG) linker that contains dibenzocyclooctyne (DBCO) and amine moieties. The DBCO group is commonly used in copper-free Click Chemistry reactions, while the amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde). The hydrophilic PEG spacer increases the water solubility of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG12-amine TFA salt involves the conjugation of DBCO with a PEG12 linker, followed by the introduction of an amine group. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves:

    Activation of PEG12: The PEG12 linker is activated using a suitable reagent, such as NHS ester.

    Conjugation with DBCO: The activated PEG12 is then reacted with DBCO to form the DBCO-PEG12 intermediate.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced under Good Manufacturing Practice (GMP) conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG12-amine TFA salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Typically performed in aqueous buffer or organic solvents, depending on the substrate properties.

    Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

Major Products Formed

Scientific Research Applications

DBCO-PEG12-amine TFA salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DBCO-PEG12-amine TFA salt involves its functional groups:

    DBCO Group: Reacts with azide-functionalized compounds through copper-free Click Chemistry, forming stable triazole linkages.

    Amine Group: Reacts with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG12-amine TFA salt is unique due to its longer PEG12 linker, which provides increased water solubility and flexibility in bioconjugation applications. The combination of DBCO and amine functional groups allows for versatile reactions, making it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C45H69N3O14

Molecular Weight

876.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C45H69N3O14/c46-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-47-44(49)11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49)

InChI Key

SLYZCZRDLYGVGG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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